molecular formula C5H13NO2S B3245409 N-Methylbutane-1-sulfonamide CAS No. 16867-25-7

N-Methylbutane-1-sulfonamide

Cat. No.: B3245409
CAS No.: 16867-25-7
M. Wt: 151.23 g/mol
InChI Key: CJUPBDDCEQLSBF-UHFFFAOYSA-N
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Description

N-Methylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a butane chain with a methyl substitution on the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

N-Methylbutane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Methylbutane-1-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, are known to inhibit the activity of their target enzymes. They achieve this by mimicking the natural substrates of these enzymes, thereby blocking the active sites and preventing the enzymes from performing their normal functions . This results in a disruption of the physiological processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid and pH balance, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folate, a vital nutrient for cell growth and division .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is the disruption of physiological processes regulated by its target enzymes. This can lead to various effects, depending on the specific process disrupted. For example, disruption of folate synthesis can inhibit cell growth and division, potentially leading to antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target enzymes . Additionally, factors such as temperature can affect the compound’s stability .

Safety and Hazards

N-Methylbutane-1-sulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for N-Methylbutane-1-sulfonamide are not mentioned in the search results, the sulfonamide motif, which includes this compound, is a valuable tool in medicinal chemistry and organic synthesis . Therefore, future research may continue to explore new applications and synthesis methods for sulfonamides.

Biochemical Analysis

Biochemical Properties

They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

The specific cellular effects of N-Methylbutane-1-sulfonamide are not well-documented. Sulfonamides are known to have a broad spectrum of effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Dosage Effects in Animal Models

It is known that the toxicological effect of sulfonamide drugs can be influenced by factors such as the duration and dosage of the drug .

Metabolic Pathways

Sulfonamides are metabolized in the liver by two pathways, N-acetylation and N-oxidation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. After a drug enters the systemic circulation, it is distributed to the body’s tissues. Distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sulfonyl chlorides and amines. The sulfonyl chlorides are typically prepared in situ from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines in the same reaction vessel . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Methylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides or sulfenamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

N-Methylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry. Its applications in diverse fields, from pharmaceuticals to materials science, highlight its importance and versatility.

Properties

IUPAC Name

N-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUPBDDCEQLSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-25-7
Record name N-methylbutane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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